molecular formula C21H31N5O3 B1667212 (S)-6-Hydroxybuspirone CAS No. 477930-31-7

(S)-6-Hydroxybuspirone

Cat. No. B1667212
M. Wt: 401.5 g/mol
InChI Key: KOZNAHJIJGCFJJ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-442606 is a 5-HT1A partial agonist. (S)-Enantiomer has advantage of being cleared more slowly from blood compared to the (R)-enantiomer. (R)-Enantiomer showed higher affinity and selectivity for the 5HT1A receptor compared to the (S)-enantiomer.

Scientific Research Applications

  • Pharmacological Properties and Clinical Applications (S)-6-Hydroxybuspirone has been extensively studied in various clinical contexts, particularly focusing on its anxiolytic-like properties. For instance, a novel N-cycloalkyl-N-benzoylpiperazine derivative, related to (S)-6-Hydroxybuspirone, showed significant anxiolytic-like activity in preclinical studies. This derivative, synthesized from a cyclic ketone and N-benzoylpiperazine, did not influence animals' locomotor activity or motor coordination, suggesting a favorable safety profile (Strub et al., 2016). Additionally, the safety of hydroxychloroquine, a compound sharing a similar structure with (S)-6-Hydroxybuspirone, was reviewed in the context of pregnant patients with connective tissue diseases, indicating its potential for broader therapeutic applications (Costedoat-Chalumeau et al., 2005).

  • Biomedical Applications of Related Compounds While not directly about (S)-6-Hydroxybuspirone, research on related compounds such as hydroxyapatite provides insight into the broader scope of biomedical applications. Hydroxyapatite, a member of the Ca apatite family, is used in bone tissue regeneration and as a drug carrier in drug and gene delivery systems. Its bioactive and biocompatible properties make it suitable for various applications, including magnetic resonance, bioimaging, and treatment of hyperthermia (Haider et al., 2017). Furthermore, the development of nanostructured magnetic hydroxyapatite (MHAp) has shown potential in controlled drug/gene delivery, tissue engineering, and the development of contrast agents for magnetic resonance imaging (Mondal et al., 2017).

  • Clinical Efficacy in Various Treatments The efficacy of buspirone, a compound related to (S)-6-Hydroxybuspirone, has been reviewed in the context of alcohol dependence. The studies mostly conducted in alcoholics with comorbid anxiety indicated that buspirone significantly affected psychopathological measures like anxiety, depression, and global psychopathology. Although its main effect was not directly on alcohol consumption, it was a useful pharmacological adjunct in the treatment of alcoholism (Malec et al., 1996).

properties

CAS RN

477930-31-7

Product Name

(S)-6-Hydroxybuspirone

Molecular Formula

C21H31N5O3

Molecular Weight

401.5 g/mol

IUPAC Name

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m1/s1

InChI Key

KOZNAHJIJGCFJJ-GOSISDBHSA-N

Isomeric SMILES

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-442606;  BMS 442606;  BMS442606;  UNII-97L718J5KP;  97L718J5KP;  ZINC22060380.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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